molecular formula C3H2N4O4 B094218 1,4-Dinitro-1H-imidazole CAS No. 19182-81-1

1,4-Dinitro-1H-imidazole

Cat. No.: B094218
CAS No.: 19182-81-1
M. Wt: 158.07 g/mol
InChI Key: HZPSREFSUPXCMN-UHFFFAOYSA-N
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Description

1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,4-dinitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSREFSUPXCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409109
Record name 1,4-DINITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-81-1
Record name 1,4-DINITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitroimidazole (88 gms.) obtained from Fluka Chemical Company, Ronkonkoma, N.Y, was dissolved in glacial acetic acid (240 ml ) and acetic anhydride (120 ml). Nitric acid (98%, 80 ml. density=1.52 gm/cc) was added dropwise while continuously stirring the mixture over a period of 60 min. The mixture is then stirred at room temperature for another 3 hrs.. The mixture gradually turned into a golden yellow color solution. This solution was poured onto crushed ice, stirred for about 1 hour and filtered the precipitate. The sample was dried completely, and 85 grms. of 1,4 -dinitroimidazole was recovered having a melting point of 92° C. corresponding to the reported melting point in the literature. The structure was further confirmed by NMR (1H NMR, in CDCl3, 9.0 and 9.4 ) and Mass (M+ 158) Spectroscopy techniques.
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240 mL
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120 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

After 20 g of 4-nitroimidazole was put in a flask, 144.5 mL of acetic anhydride was added thereto and while the temperature was kept at 25° C., 14.5 mL of 69 mass % nitric acid was added dropwise thereto. After the addition of nitric acid was completed, the resultant mixture was stirred at 25° C. for 3 hours. The reaction solution was added into 100 g of iced water and extracted with 300 mL of dichloromethane. The organic layer was washed with 300 mL of a saturated sodium hydrogen carbonate aqueous solution and dried over 30 g of magnesium sulfate. The organic layer was filtered and the solvent was evaporated under reduced pressure to obtain 21 g of 1,4-dinitroimidazole (yield 75.1%).
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20 g
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144.5 mL
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100 g
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Yield
75.1%

Synthesis routes and methods IV

Procedure details

After 20 g of 4-nitroimidazole was put in a flask, 36.4 mL of acetic acid was added thereto and while the temperature of the reaction solution was kept below 20° C., 14.6 mL of 97 mass % nitric acid was added dropwise thereto. After the dropwise addition of nitric acid was completed, 36.4 mL of acetic anhydride was added dropwise thereto and after the temperature of the reaction solution elevated to 25° C., the resultant mixture was allowed to react for 3 hours. After the reaction ended, the reaction solution was added into 100 g of iced water. Extraction with 100 mL of p-xylene was performed four times and this organic layer was washed twice with 100 mL of a saturated sodium hydrogen carbonate aqueous solution. The organic layer was separated and 30 g of magnesium sulfate was added thereto for dehydration to obtain 1,4-dinitroimidazole as a p-xylene solution. Subsequently, the solvent was evaporated with an evaporator to about two third amount, and the solution was heated to 125° C. and allowed to react for 24 hours so as to perform conversion to 2,4-dinitroimidazole. After the reaction ended, the deposited solid was filtered to obtain 24.1 g of 2,4-dinitroimidazole as a solid wetted with p-xylene (wetted with 15 mass % of p-xylene, yield 74.9%). This was identified to be 2,4-dinitroimidazole by
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20 g
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36.4 mL
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36.4 mL
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100 g
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Synthesis routes and methods V

Procedure details

In PATENT DOCUMENT 1, 98 mass % nitric acid is added dropwise to 4-nitroimidazole dissolved in glacial acetic acid and acetic anhydride is further added dropwise thereto to perform nitration reaction, and then the reaction solution is added into crushed ice and 1,4-dinitroimidazole is produced at a yield of 69.1% by performing filtration and drying.
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69.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dinitro-1H-imidazole
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Customer
Q & A

Q1: How does 1,4-dinitro-1H-imidazole interact with its target and what are the downstream effects?

A: While the provided abstracts don't delve into specific biological targets, they highlight the unique reactivity of this compound. One study focuses on its ANRORC-like reactivity [, ], describing a ring transformation reaction with aniline derivatives. This reaction involves an initial nucleophilic attack on the imidazole ring, ultimately leading to the formation of aniline products. Another study demonstrates that this compound derivatives can act as photochemical nitrating agents, inducing tyrosine nitration in proteins both in vitro and in cellula [, ]. This modification can significantly impact protein structure and function.

Q2: Can you elaborate on the structural characteristics of this compound?

A: While the abstracts don't explicitly provide the molecular formula, weight, or spectroscopic data, this compound can be structurally characterized by its imidazole ring bearing two nitro groups at the 1 and 4 positions. This specific arrangement contributes to its unique reactivity, as highlighted in the ANRORC mechanism [, ].

Q3: Have computational chemistry methods been used to study this compound?

A: Yes, the studies on ANRORC reactivity utilize computational methods to explore the reaction mechanism [, ]. They employ potential energy surface (PES) analysis to determine the most favorable reaction pathways and identify the rate-determining steps. Additionally, they use the distortion/interaction model to evaluate the influence of tether strain and steric effects on the reaction.

Q4: What are the potential applications of this compound in research?

A: Beyond its use as a reagent in organic synthesis [, ], the photochemical properties of this compound derivatives [, ] present opportunities for studying protein tyrosine nitration. This post-translational modification plays a role in various cellular processes and diseases. The ability to induce targeted nitration with these compounds could be valuable for investigating its downstream effects.

Q5: Are there any safety concerns associated with working with this compound?

A: While not explicitly discussed in the provided abstracts, a dedicated review on 1,4-dinitro-1H-imidazoles emphasizes the hazards associated with these compounds []. It's crucial to consult relevant safety data sheets and handle these compounds with caution, following appropriate laboratory practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.